molecular formula C21H29N3O4 B6054504 N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Numéro de catalogue B6054504
Poids moléculaire: 387.5 g/mol
Clé InChI: IHPRUMHMKAIXRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as DDAVP, is a synthetic analog of vasopressin. It is a peptide hormone that is used to treat various medical conditions such as diabetes insipidus, nocturnal enuresis, and hemophilia A.

Mécanisme D'action

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide works by binding to vasopressin receptors in the kidneys and blood vessels. This binding activates a signaling pathway that results in the reabsorption of water in the kidneys and the release of von Willebrand factor in the blood vessels.
Biochemical and Physiological Effects:
N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several biochemical and physiological effects. It increases the reabsorption of water in the kidneys, which results in the concentration of urine and the reduction of urine volume. It also increases the release of von Willebrand factor, which is essential for the formation of blood clots.

Avantages Et Limitations Des Expériences En Laboratoire

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages and limitations for lab experiments. It is a synthetic analog of vasopressin, which makes it more stable and biologically active. It is also easy to synthesize and has a long shelf life. However, N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is expensive and requires specialized equipment for its synthesis and purification.

Orientations Futures

There are several future directions for the research on N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide. One area of research is the development of new analogs of N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide with enhanced biological activity and reduced side effects. Another area of research is the investigation of the role of N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide in the regulation of blood pressure and cardiovascular function. Finally, the use of N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide in the treatment of other medical conditions such as hypotension and shock is an area of ongoing research.

Méthodes De Synthèse

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is synthesized by modifying the structure of vasopressin. The synthesis involves the addition of a dipeptide to the N-terminal of vasopressin. This modification results in the increased stability of the peptide and enhances its biological activity.

Applications De Recherche Scientifique

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in the treatment of diabetes insipidus, a condition characterized by excessive thirst and urination. N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide works by increasing the reabsorption of water in the kidneys, thereby reducing the volume of urine produced.
N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has also been used in the treatment of nocturnal enuresis, a condition characterized by bedwetting in children. It works by reducing the production of urine during the night, thereby reducing the incidence of bedwetting.
Furthermore, N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been found to be effective in the treatment of hemophilia A, a bleeding disorder caused by the deficiency of clotting factor VIII. N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide works by increasing the release of von Willebrand factor, which is essential for the formation of blood clots.

Propriétés

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-5-10-23(11-6-2)20(25)14-17-21(26)22-9-12-24(17)15-16-7-8-18(27-3)19(13-16)28-4/h5-8,13,17H,1-2,9-12,14-15H2,3-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRUMHMKAIXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.